molecular formula C14H25NO2S B1447593 Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1782319-83-8

Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1447593
CAS No.: 1782319-83-8
M. Wt: 271.42 g/mol
InChI Key: WBMPMFJKSAWSEW-UHFFFAOYSA-N
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Description

Tert-butyl 3-thia-9-azaspiro[55]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through cyclization reactions, followed by the introduction of the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Used to modify the oxidation state of the compound, often to enhance its reactivity or stability.

    Substitution: Common in modifying the functional groups attached to the spirocyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism by which tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure is believed to contribute to its unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-azaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Uniqueness

Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate is unique due to the presence of a sulfur atom in its spirocyclic core, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

IUPAC Name

tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-13(2,3)17-12(16)15-8-4-14(5-9-15)6-10-18-11-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPMFJKSAWSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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